Cas no 4294-95-5 (2-Amino-4-methoxybenzoic acid)

2-Amino-4-methoxybenzoic acid is a benzoic acid derivative featuring both amino and methoxy functional groups at the 2- and 4-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enables selective reactivity, making it valuable for constructing complex molecular frameworks. The presence of the electron-donating methoxy group enhances solubility in organic solvents, while the amino group facilitates further functionalization through reactions such as acylation or diazotization. The compound’s stability under standard conditions and well-characterized properties ensure consistent performance in synthetic applications. Suitable for research and industrial use, it is typically supplied with high purity.
2-Amino-4-methoxybenzoic acid structure
2-Amino-4-methoxybenzoic acid structure
Product Name:2-Amino-4-methoxybenzoic acid
CAS No:4294-95-5
MF:C8H9NO3
MW:167.161962270737
MDL:MFCD00667729
CID:44910
PubChem ID:125307444
Update Time:2025-06-13

2-Amino-4-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-methoxybenzoic acid
    • 4-Methoxyanthranilic acid
    • 2-AMINO-4-METHOXY-BENZOIC ACID
    • 4-METHOXY-2-AMINO-BENZOIC ACID(or 4-METHOXYANTHRANILIC ACID)
    • 2-Amino-p-anisic Acid
    • m-Anisidine-6-carboxylic acid
    • p-Anisicacid, 2-amino- (6CI,7CI,8CI)
    • HHNWXQCVWVVVQZ-UHFFFAOYSA-N
    • BENZOIC ACID, 2-AMINO-4-METHOXY-
    • 4-Methoxyanthranilicacid
    • PubChem11856
    • 4-Methoxyanthanilic acid
    • 3-Amino-4-carboxyanisole
    • 4-methoxy-anthranilic acid
    • 4-Methoxy anthranilic acid
    • 2-Carboxy-5-methoxyaniline
    • KSC238E6J
    • 2-Amino-4-metnoxybenzoic acid
    • 2-Amino-4-methoxy benzoic
    • 2-Amino-4-methoxy benzoic acid
    • 2-azanyl-4-methoxy-benzoic acid
    • 2-Amino-4-methoxybenzoic acid #
    • BCP24883
    • A826078
    • A6963
    • AB06724
    • CS-B0778
    • PS-3954
    • Z367452116
    • 2-Amino-4-methoxybenzoicacid
    • 4294-95-5
    • 2-Amino-4-(methyloxy)benzoic acid
    • 2-Amino-4-methoxybenzoic acid, 97%
    • AE-562/40250241
    • SY007817
    • AM20061148
    • SCHEMBL147211
    • EN300-36581
    • MFCD00667729
    • AKOS000109353
    • NSC517873
    • DTXSID70325772
    • FT-0630074
    • NSC-517873
    • J-515656
    • F3308-2745
    • BB 0244808
    • AC-4472
    • BBL100320
    • 2-Amino-4-methoxybenzoic Acid; NSC 517873
    • A2319
    • DB-012362
    • 2-Aminobenzoic acid, 4-methoxy-
    • STL553949
    • MDL: MFCD00667729
    • Inchi: 1S/C8H9NO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11)
    • InChI Key: HHNWXQCVWVVVQZ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C(=O)O)=C(C=1)N

Computed Properties

  • Exact Mass: 167.05800
  • Monoisotopic Mass: 167.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2.1
  • Topological Polar Surface Area: 72.6

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.303
  • Melting Point: 175-180 °C
  • Boiling Point: 339.8℃ at 760 mmHg
  • Flash Point: 159.3℃
  • Refractive Index: 1.603
  • PSA: 72.55000
  • LogP: 1.55680

2-Amino-4-methoxybenzoic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264; P270; P301+P312; P330; P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S26-S36/37/39
  • Hazardous Material Identification: Xn
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature

2-Amino-4-methoxybenzoic acid Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Amino-4-methoxybenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:4294-95-5)2-Amino-4-methoxybenzoic acid
Order Number:A6963
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:33
Price ($):165.0/715.0
Email:sales@amadischem.com

2-Amino-4-methoxybenzoic acid Related Literature

Additional information on 2-Amino-4-methoxybenzoic acid

Introduction to 2-Amino-4-methoxybenzoic acid (CAS No. 4294-95-5)

2-Amino-4-methoxybenzoic acid, with the chemical formula C₇H₇NO₃, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 4294-95-5, is a derivative of benzoic acid and features both an amino group and a methoxy group, which contribute to its diverse reactivity and potential applications. The structural characteristics of 2-amino-4-methoxybenzoic acid make it a valuable intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents.

The significance of 2-amino-4-methoxybenzoic acid in modern chemistry and biology stems from its ability to participate in multiple chemical transformations, such as condensation, oxidation, and reduction reactions. These properties are particularly useful in the development of novel pharmaceuticals, where precise molecular modifications are often required to achieve desired biological activities. Furthermore, the presence of both functional groups enhances its solubility in polar solvents, making it more amenable to various synthetic protocols.

In recent years, 2-amino-4-methoxybenzoic acid has been explored for its potential role in drug discovery and development. One of the most promising areas of research involves its use as a precursor in the synthesis of enzyme inhibitors. For instance, studies have demonstrated its utility in creating derivatives that target specific enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The methoxy group on the aromatic ring provides a site for further functionalization, allowing researchers to tailor the molecule's properties for targeted therapeutic effects.

Another emerging application of 2-amino-4-methoxybenzoic acid is in the field of materials science. Researchers have investigated its incorporation into polymer matrices to enhance material properties such as conductivity and biodegradability. These advancements highlight the compound's versatility beyond traditional pharmaceutical applications. The ability to modify its structure while maintaining stability makes it an attractive candidate for developing novel materials with tailored functionalities.

The biochemical significance of 2-amino-4-methoxybenzoic acid is further underscored by its role as a building block in the synthesis of natural products. Certain microbial metabolites contain structural motifs similar to 2-amino-4-methoxybenzoic acid, suggesting that it may be involved in biosynthetic pathways leading to bioactive compounds. This connection between synthetic chemistry and biosynthesis opens up new avenues for exploring drug candidates derived from microbial sources.

Recent advancements in computational chemistry have also contributed to a deeper understanding of 2-amino-4-methoxybenzoic acid's reactivity and potential applications. Molecular modeling studies have predicted novel derivatives with enhanced biological activity, guiding experimental efforts toward more efficient synthesis routes. These computational approaches are increasingly integral to modern drug discovery pipelines, where virtual screening can rapidly identify promising candidates before experimental validation.

The environmental impact of utilizing 2-amino-4-methoxybenzoic acid in synthetic processes is another area of growing interest. Researchers are exploring greener synthetic methodologies that minimize waste and reduce energy consumption. For example, catalytic processes that employ recyclable catalysts or solvent-free reactions have been investigated as alternatives to traditional synthetic routes. Such innovations align with broader efforts to develop sustainable chemical practices that reduce the ecological footprint of pharmaceutical manufacturing.

Future research directions for 2-amino-4-methoxybenzoic acid may include exploring its potential as an agrochemical intermediate. The compound's structural features could be leveraged to develop novel pesticides or herbicides with improved efficacy and environmental safety profiles. Additionally, its role in designing metal-organic frameworks (MOFs) for gas storage or catalysis is an exciting prospect that warrants further investigation.

In summary, 2-amino-4-methoxybenzoic acid (CAS No. 4294-95-5) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop innovative solutions to complex challenges. As scientific understanding advances, the potential uses for this compound are likely to expand, reinforcing its importance in modern chemical research.

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Amadis Chemical Company Limited
(CAS:4294-95-5)2-Amino-4-methoxybenzoic acid
A6963
Purity:99%/99%
Quantity:100g/500g
Price ($):165.0/715.0
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